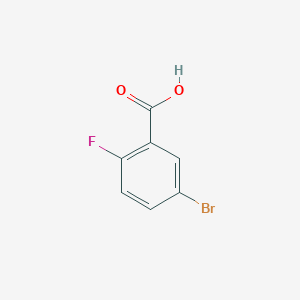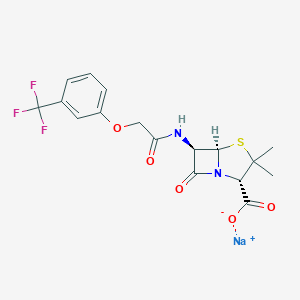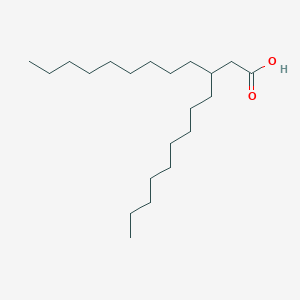
3-Nonyldodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nonyldodecanoic acid (NDA) is a fatty acid that belongs to the class of long-chain fatty acids. It is commonly found in the seeds of many plants, including sunflower, soybean, and corn. NDA has been the subject of extensive scientific research in recent years, due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-Nonyldodecanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for weed control. In industry, this compound has been shown to have surfactant properties, making it a potential candidate for use in detergents and other cleaning products.
Mecanismo De Acción
The mechanism of action of 3-Nonyldodecanoic acid is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Nonyldodecanoic acid in lab experiments is its low toxicity and high stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many future directions for research on 3-Nonyldodecanoic acid. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new methods for the synthesis of this compound, which could lead to more efficient and cost-effective production. Additionally, the potential use of this compound in agriculture and industry should be further explored.
Métodos De Síntesis
3-Nonyldodecanoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of nonanoic acid with decanoic acid in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of lipases to catalyze the reaction between nonanoic acid and decanoic acid.
Propiedades
Número CAS |
145066-77-9 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
3-nonyldodecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-11-13-15-17-20(19-21(22)23)18-16-14-12-10-8-6-4-2/h20H,3-19H2,1-2H3,(H,22,23) |
Clave InChI |
DTPRFTCVNRCFTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCCCC)CC(=O)O |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCC)CC(=O)O |
Sinónimos |
3-NONYLDODECANOIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



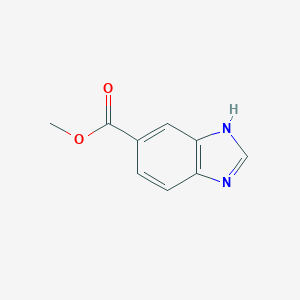
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
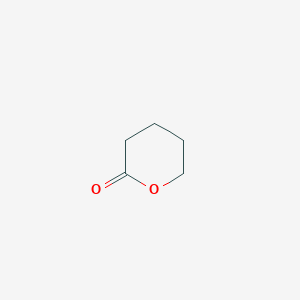
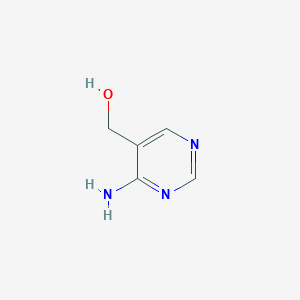
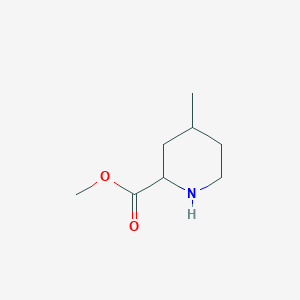
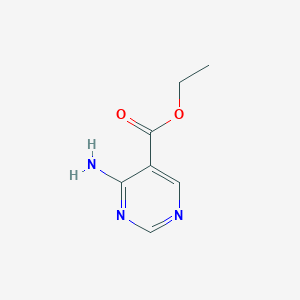
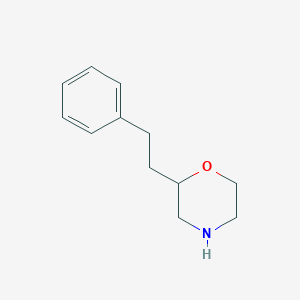
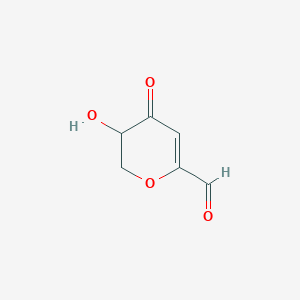
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
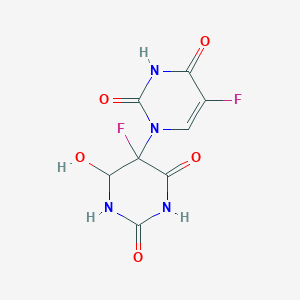
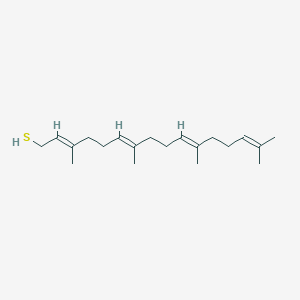
![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
